molecular formula C15H16BF2NO2S B6342103 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester CAS No. 1283179-54-3

2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342103
CAS No.: 1283179-54-3
M. Wt: 323.2 g/mol
InChI Key: ZKWDCHXNHLIIQN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both fluorine atoms and a thiazole ring in its structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. This step involves the reaction of the thiazole derivative with a boron reagent, such as bis(pinacolato)diboron, under suitable conditions.

    Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the fluorine atoms, which impart distinct chemical properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(3,5-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF2NO2S/c1-14(2)15(3,4)21-16(20-14)12-8-22-13(19-12)9-5-10(17)7-11(18)6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDCHXNHLIIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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